

In-Depth Technical Guide to Veratrole-d4: Properties, Applications, and Analytical Protocols

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Compound of Interest

Compound Name: Veratrole-d4

Cat. No.: B593016

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Veratrole-d4** (1,2-Dimethoxybenzene-d4), a deuterated form of the naturally occurring organic compound veratrole. This document details its chemical properties, primary applications in analytical chemistry, and generalized experimental protocols for its use as an internal standard in mass spectrometry-based quantification.

Core Chemical and Physical Data

Veratrole-d4 is a stable isotope-labeled version of veratrole, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the accurate quantification of veratrole in various matrices.

Property	Value	Source
Chemical Name	1,2-Dimethoxybenzene-d4	[1]
Synonyms	Veratrole-d4	
CAS Number	126840-15-1	
Molecular Formula	C ₈ H ₆ D ₄ O ₂	
Molecular Weight	142.20 g/mol	
Appearance	Not specified, likely a colorless liquid or solid	

Primary Application: Internal Standard in Quantitative Analysis

Veratrole-d4's principal application is as an internal standard in analytical methodologies, particularly in conjunction with mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The use of a deuterated internal standard is considered the gold standard in quantitative analysis due to the principle of isotope dilution mass spectrometry (IDMS).[2] Because **Veratrole-d4** is chemically almost identical to the non-labeled veratrole, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer's source.[3] This co-behavior allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal, leading to more precise and accurate quantification.[2]

Generalized Experimental Protocol for Quantification of Veratrole using Veratrole-d4

The following is a generalized protocol for the quantification of veratrole in a sample matrix using **Veratrole-d4** as an internal standard. The specific parameters for chromatography and mass spectrometry will need to be optimized for the specific instrumentation and sample matrix.

1. Preparation of Stock Solutions and Standards

- Veratrole Stock Solution: Prepare a stock solution of non-labeled veratrole in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
- **Veratrole-d4** Internal Standard (IS) Stock Solution: Prepare a stock solution of **Veratrole-d4** in the same solvent at a known concentration (e.g., 1 mg/mL).
- Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a sample of the same type as the unknowns but without the analyte) with known concentrations of veratrole from the stock solution. Add a constant, known amount of the **Veratrole-d4** IS to each calibration standard.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of veratrole in the blank matrix to assess the accuracy and precision of the method.

2. Sample Preparation

- To a known volume or mass of the unknown sample, add the same constant, known amount of the **Veratrole-d4** IS as was added to the calibration standards.
- Perform a sample extraction procedure to isolate the analyte and internal standard from the matrix. This could involve liquid-liquid extraction, solid-phase extraction, or protein precipitation, depending on the sample type.
- Evaporate the solvent and reconstitute the sample in a solvent compatible with the chromatographic system.

3. LC-MS/MS or GC-MS Analysis

- Chromatography: Inject the prepared samples and calibration standards onto the LC or GC system. Develop a chromatographic method that provides good separation of veratrole from other matrix components.
- Mass Spectrometry: Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

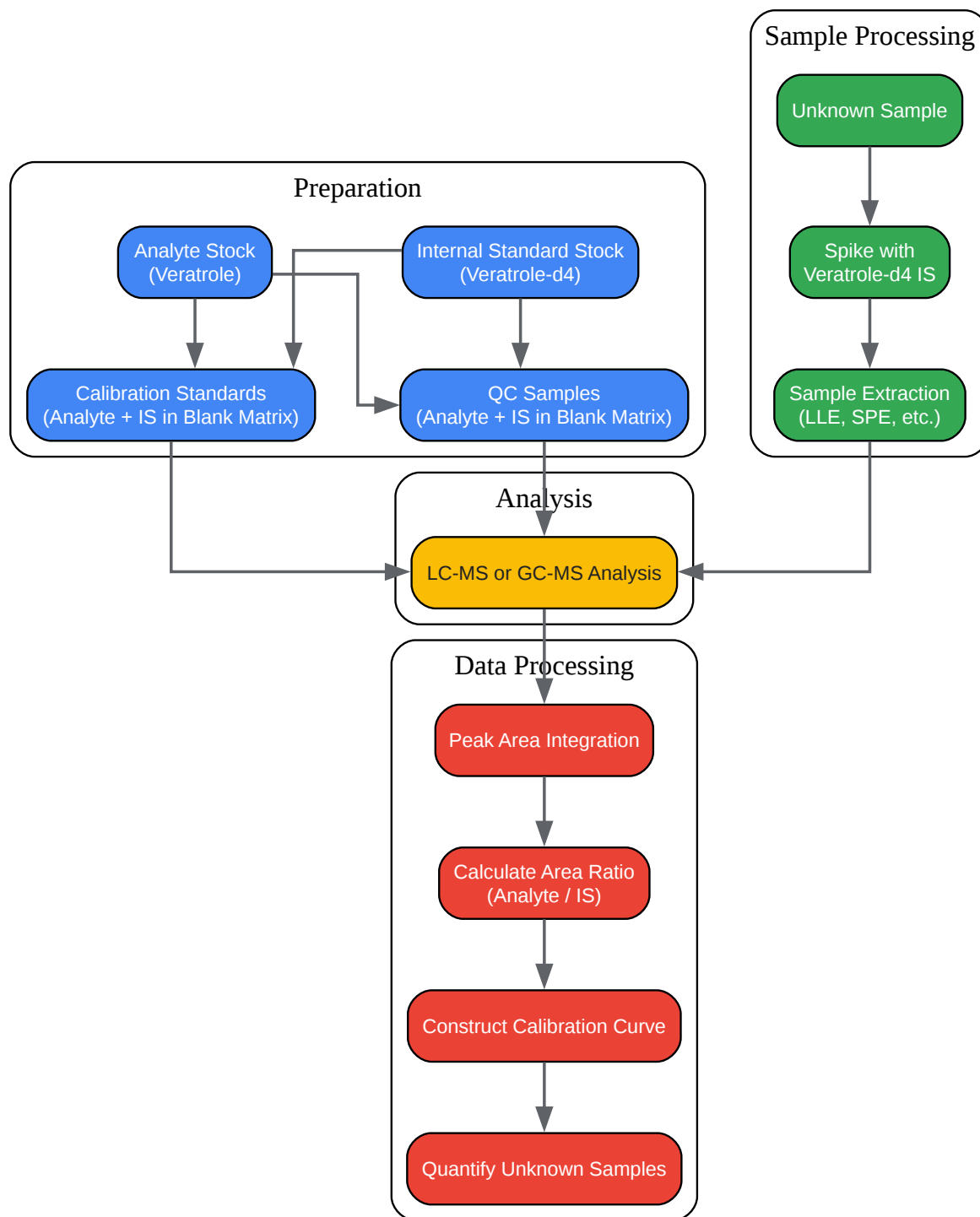
- For veratrole, monitor a specific precursor ion and one or more product ions.
- For **Veratrole-d4**, monitor the corresponding mass-shifted precursor and product ions. The mass shift will be +4 Da compared to veratrole.

4. Data Analysis

- For each calibration standard, calculate the ratio of the peak area of veratrole to the peak area of **Veratrole-d4**.
- Construct a calibration curve by plotting the peak area ratio against the concentration of veratrole.
- For the unknown samples, calculate the peak area ratio of veratrole to **Veratrole-d4**.
- Determine the concentration of veratrole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams and Visualizations

Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard



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Caption: Workflow for quantitative analysis using **Veratrole-d4** as an internal standard.

Signaling Pathways

There are no known signaling pathways directly involving **Veratrole-d4**. The non-deuterated form, veratrole, is a naturally occurring plant metabolite and insect attractant.[1] Its biosynthesis involves the methylation of guaiacol. While veratrole itself is used as a building block in the synthesis of some pharmaceuticals, it is not typically described as having a direct signaling role in drug development contexts.[4] The primary role of **Veratrole-d4** is as an analytical tool, not a bioactive agent.

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